Precise Mass Shift for MS Discrimination
The differentiation of D-Sorbitol-d2-2 is rooted in its defined isotopic composition. The substitution of two hydrogen atoms with deuterium increases the molecular weight of the native D-Sorbitol analyte by 2.0 Da (from 182.17 g/mol to 184.18 g/mol) . This specific mass shift is the foundation of its utility as an internal standard, as it allows for distinct chromatographic separation from the unlabeled analyte by a mass spectrometer while preserving near-identical chemical behavior during sample preparation [1].
| Evidence Dimension | Molecular Mass |
|---|---|
| Target Compound Data | 184.18 g/mol |
| Comparator Or Baseline | Unlabeled D-Sorbitol: 182.17 g/mol |
| Quantified Difference | +2.01 g/mol (1.1% increase) |
| Conditions | Calculated from molecular formula C₆H₁₂D₂O₆ vs. C₆H₁₄O₆ |
Why This Matters
This quantifiable mass difference is the minimum requirement for an isotopically-labeled internal standard to be distinguished from its analyte by a mass spectrometer, directly impacting the accuracy of quantification.
- [1] MedChemExpress. D-Sorbitol-d2-2 Biological Activity and Application. (n.d.). View Source
